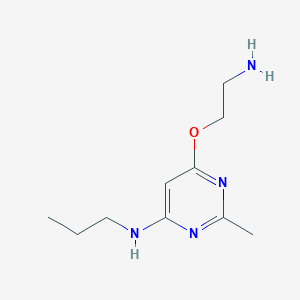

6-(2-aminoethoxy)-2-methyl-N-propylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(2-aminoethoxy)-2-methyl-N-propylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O/c1-3-5-12-9-7-10(15-6-4-11)14-8(2)13-9/h7H,3-6,11H2,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAQXASYFCTNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=NC(=N1)C)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2-aminoethoxy)-2-methyl-N-propylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, influencing cellular processes such as proliferation and apoptosis. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₅N₃O

- Molecular Weight : 201.26 g/mol

This compound features a pyrimidine ring substituted with an aminoethoxy group, a methyl group at position 2, and a propyl group at the nitrogen atom.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, demonstrating potential effects in several areas:

Anticancer Activity

- Mechanism of Action : The compound has shown significant antiproliferative effects against various cancer cell lines. It appears to exert its effects through microtubule depolymerization, which is crucial for mitosis.

- Comparative Efficacy : When compared to other compounds in its class, this compound demonstrated superior efficacy with lower IC50 values, suggesting a promising candidate for further development in cancer therapy.

Table of Biological Activities

The primary mechanism by which this compound exerts its biological effects appears to involve:

- Microtubule Disruption : The compound disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the N4 Position

The N4 substituent significantly impacts molecular properties. Key examples include:

*Note: CAS numbers are illustrative; some may overlap due to vendor inconsistencies .

- Propyl vs. 3-Methoxypropyl : The methoxy group in the latter improves aqueous solubility via polar interactions, whereas the propyl group prioritizes membrane permeability .

- Aryl Substituents (e.g., 2-Fluorophenyl) : Fluorination reduces metabolic degradation, as seen in the fluorophenyl derivative’s enhanced bioavailability .

Positional Modifications on the Pyrimidine Ring

- 6-(4-Methylphenoxy)pyrimidin-4-amine: Replacing the aminoethoxy group with a methylphenoxy moiety (CAS 1249522-71-1) increases hydrophobicity, reducing solubility but improving binding to hydrophobic pockets in proteins .

- 6-Methyl-2-phenylpyrimidin-4-amine Derivatives : Substitutions at position 2 (e.g., phenyl) enhance π-π stacking interactions, critical for kinase inhibition .

Hydrogen-Bonding and Structural Conformation

- The aminoethoxy group in the target compound enables intramolecular N–H⋯N hydrogen bonding, stabilizing its conformation . In contrast, the fluorophenyl derivative in lacks such interactions but utilizes C–H⋯O bonds for crystal packing, affecting its solid-state stability .

- Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups in ) influence molecular planarity and interaction with flat binding sites .

Implications for Drug Development

- Solubility vs. Permeability: Aminoethoxy derivatives (e.g., 3-methoxypropyl) prioritize solubility for intravenous formulations, while propyl/aryl variants suit oral administration .

- Target Selectivity : Cyclopropylmethyl and fluorophenyl groups may enhance selectivity for kinases or GPCRs due to steric and electronic effects .

Preparation Methods

Preparation of 4-amino-6-chloropyrimidine Intermediate

A key intermediate in the synthesis is 4-amino-6-chloropyrimidine, which can be prepared by ammonolysis of 4,6-dichloropyrimidine under atmospheric pressure. The process involves:

- Mixing 4,6-dichloropyrimidine with water and heating to 30–60 °C.

- Passing ammonia or a primary amine (such as propylamine) through the mixture.

- Reaction monitored until residual 4,6-dichloropyrimidine is ≤0.1% by HPLC area percentage.

- Isolation of the intermediate by solid-liquid separation and drying.

This step achieves selective substitution of the chlorine at the 4-position by an amino group, leaving the 6-chloro substituent intact for further functionalization.

Introduction of the N-Propyl Group at the 4-Amino Position

The 4-amino group can be alkylated with propylamine to form the N-propylamino substituent. This is typically done by:

- Reacting the 4-amino-6-chloropyrimidine intermediate with propylamine under controlled temperature (often between 0 °C and 60 °C).

- Using a molar excess of propylamine to drive the reaction.

- The reaction can be performed in a suitable solvent such as water or an organic solvent, depending on solubility.

- The product 6-chloro-2-methyl-N-propylpyrimidin-4-amine is obtained after purification.

Substitution of the 6-Chloro Group by 2-Aminoethoxy Group

The critical step to obtain 6-(2-aminoethoxy) substitution involves nucleophilic substitution of the 6-chloro group by 2-aminoethanol or its derivatives:

- The 6-chloropyrimidine derivative is reacted with 2-aminoethanol in the presence of an alkaline catalyst (e.g., sodium hydroxide or potassium carbonate).

- Reaction conditions typically involve reflux at 60–90 °C.

- A large molar excess of 2-aminoethanol (10–50 equivalents relative to the pyrimidine) is used to ensure complete substitution.

- The reaction proceeds until residual 6-chloropyrimidine is less than 0.1% by area percentage.

- After reaction completion, the mixture is concentrated under reduced pressure, dissolved in water, and crystallized by cooling.

- The product this compound is isolated by filtration and drying.

Reaction Conditions and Parameters

| Step | Reactants | Conditions | Molar Ratios | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Ammonolysis of 4,6-dichloropyrimidine | 4,6-dichloropyrimidine, ammonia | 30–60 °C, atmospheric pressure | 1:2–8 (dichloropyrimidine:ammonia) | ~89% | Reaction monitored by HPLC, residual ≤0.1% |

| 2. Alkylation with propylamine | 4-amino-6-chloropyrimidine, propylamine | 0–60 °C, solvent varies | Excess propylamine | Not specified | Forms N-propylamino intermediate |

| 3. Substitution with 2-aminoethanol | 6-chloro intermediate, 2-aminoethanol, alkaline catalyst | Reflux 60–90 °C | 1:10–50 (pyrimidine:2-aminoethanol) | High, >85% typical | Reaction time until residual ≤0.1% |

Research Findings and Optimization

- The use of 4,6-dichloropyrimidine as a starting material is advantageous due to its commercial availability and low cost.

- The selective substitution at the 4-position by ammonia or primary amines is highly efficient and yields intermediates with high purity (>99% by HPLC).

- The nucleophilic substitution at the 6-position requires an alkaline environment and a large excess of the aminoethanol nucleophile to drive the reaction to completion.

- Reaction monitoring by HPLC is crucial to ensure minimal residual chloropyrimidine and high product purity.

- The final crystallization step improves product isolation and purity, suitable for scale-up and industrial production.

- The method is considered green and environment-friendly due to mild conditions and avoidance of harsh reagents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.